4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL
Description
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL is a biphenyl derivative functionalized with 3-oxobutanamido groups at both para positions.
Properties
CAS No. |
92-90-0 |
|---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-oxo-N-[4-[4-(3-oxobutanoylamino)phenyl]phenyl]butanamide |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)11-19(25)21-17-7-3-15(4-8-17)16-5-9-18(10-6-16)22-20(26)12-14(2)24/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
DVOUVHJTEAZCHS-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)C |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)C |
Other CAS No. |
92-90-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL typically involves the condensation of 3,3′-Dimethylbenzidine with Ethyl 3-oxobutanoate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is sensitive to air and requires careful handling during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones and carboxylic acids, while reduction can produce alcohols and amines.
Scientific Research Applications
4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Biphenyl Derivatives
The following analysis compares 4,4'-BIS(3-OXOBUTANAMIDO)-1,1'-BIPHENYL to three structurally related compounds based on substituent groups and inferred properties:
4,4'-Bis(Bromomethyl)-1,1'-Biphenyl
- Structure : Bromomethyl (-CH₂Br) substituents at para positions .
- Molecular Weight : 340.05 g/mol .
- Applications: Intermediate in Suzuki coupling or polymer synthesis. Safety: Requires stringent handling (e.g., ventilation, protective gear) due to bromine’s toxicity and reactivity .
- Comparison :
- The bromomethyl groups enhance reactivity but reduce stability compared to the amide/ketone groups in this compound.
- The target compound’s amide groups likely improve solubility in polar solvents via hydrogen bonding.
4,4'-BIS(TRIETHOXYSILYL)-1,1'-BIPHENYL
- Structure : Triethoxysilyl (-Si(OCH₂CH₃)₃) groups at para positions .
- Molecular Weight : 478.73 g/mol .
- Key Properties :
- Hydrolytic sensitivity, enabling crosslinking in silicones.
- Applications: Silane coupling agents for surface modification or composite materials.
- Comparison :
- The triethoxysilyl groups are bulkier and less polar than the target compound’s amides, limiting hydrogen bonding but enhancing hydrophobicity.
- This compound may exhibit stronger intermolecular interactions, favoring crystalline phases or polymer backbones.
4,4'-bi-o-Toluidine (3,3'-Dimethylbenzidine)
- Structure : Amine (-NH₂) groups with methyl substituents at ortho positions .
- Molecular Weight : 212.30 g/mol .
- Applications: Dye synthesis, though restricted due to toxicity.
- Comparison :
- The amide groups in the target compound reduce basicity and toxicity compared to aromatic amines.
- The ketone moiety in 3-oxobutanamido may enhance thermal stability, making it preferable for high-temperature applications.
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